4-(6-methoxyquinolin-2-yl)piperazin-2-one
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Overview
Description
4-(6-Methoxyquinolin-2-yl)piperazin-2-one is a heterocyclic compound that features a quinoline moiety substituted with a methoxy group at the 6-position and a piperazine ring fused to the quinoline at the 2-position
Mechanism of Action
Target of Action
Quinoline derivatives, which are structurally similar, have been known to interact with various targets, receptors, or microorganisms
Mode of Action
It’s known that the formation of ion-pair complexes between bioactive molecules and organic molecules is crucial to understanding the relationships between bioactive molecules and receptor interactions . Theoretical computations have shown that ionic interactions explain the stability of such complexes .
Biochemical Pathways
Quinoline derivatives have been reported to have multifunctional properties, affecting many targets, receptors, or microorganisms . More research is needed to elucidate the specific biochemical pathways influenced by this compound.
Result of Action
The compound’s stability has been attributed to the modest energy gap between its highest occupied molecular orbital (homo) and lowest unoccupied molecular orbital (lumo)
Action Environment
It’s known that the stability of similar compounds can be influenced by ionic interactions . More research is needed to understand how environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxyquinolin-2-yl)piperazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methoxyquinoline with piperazine under specific conditions to form the desired compound. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxyquinolin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of 6-methoxyquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
4-(6-Methoxyquinolin-2-yl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(7-Chloroquinolin-4-yl)piperazine: Known for its antimalarial activity.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2-(6-Methylpyridin-2-yl)quinazolin-4-amine: Investigated for its anticancer properties.
Uniqueness
4-(6-Methoxyquinolin-2-yl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position of the quinoline ring enhances its lipophilicity and may improve its ability to cross biological membranes, making it a promising candidate for drug development .
Properties
IUPAC Name |
4-(6-methoxyquinolin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-11-3-4-12-10(8-11)2-5-13(16-12)17-7-6-15-14(18)9-17/h2-5,8H,6-7,9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHSYFJGHRWJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)N3CCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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